

R 80123 (Revizinone): A Technical Overview of its Discovery and Pharmacological Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

R 80123, also known as Revizinone, is a selective inhibitor of phosphodiesterase III (PDE III), investigated for its cardiotonic properties in the context of acute heart failure. It is the Z-isomer of the compound R 79595, which is a racemic mixture of the E-isomer (R 80122) and the Z-isomer (R 80123)[1][2]. Developed by Janssen Research Foundation, R 80123's mechanism of action involves the inhibition of the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac muscle, leading to increased intracellular cAMP levels and subsequent positive inotropic effects. This technical guide provides a comprehensive overview of the discovery, pharmacological properties, and key experimental protocols associated with **R 80123**.

Quantitative Data

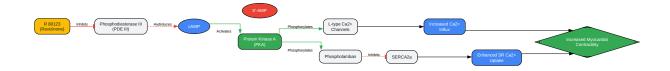
The following table summarizes the key quantitative data for **R 80123** and its related compounds.



Compound	Isomeric Form	Molecular Formula	Molecular Weight (g/mol)	PDE III Inhibition IC50 (µM)	In Vivo Potency (relative to R 80122)
R 80123 (Revizinone)	Z-isomer	C26H29N5O 3	459.54	0.036	~100-fold less potent
R 80122	E-isomer	C26H29N5O 3	459.54	Not explicitly stated	1
R 79595	Racemic Mixture (1:1)	C26H29N5O 3	459.54	Not explicitly stated	~10-fold less potent

Signaling Pathway of R 80123

The primary mechanism of action of **R 80123** is the selective inhibition of phosphodiesterase III (PDE III) in cardiomyocytes. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac muscle contraction. This includes the L-type calcium channels (leading to increased calcium influx) and phospholamban (relieving its inhibition of the sarcoplasmic reticulum Ca2+-ATPase, SERCA2a, thus enhancing calcium reuptake into the sarcoplasmic reticulum). The net effect is an increase in myocardial contractility (positive inotropy).



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Caption: Signaling pathway of **R 80123** in cardiomyocytes.

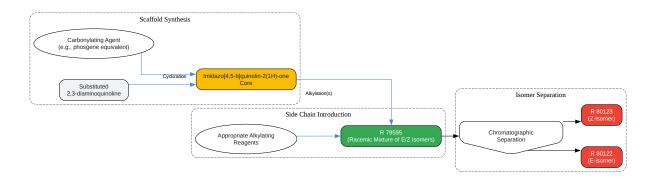
Discovery and Synthesis Pathway Discovery

R 80123 was discovered and developed by the Janssen Research Foundation in the early 1990s as part of a research program to identify novel cardiotonic agents for the treatment of acute heart failure. The parent compound, R 79595, was synthesized and found to be a potent and selective inhibitor of PDE III. Subsequent separation and characterization of the geometric isomers of R 79595 led to the identification of the more potent E-isomer, R 80122, and the less potent Z-isomer, R 80123[1].

Synthesis Pathway

A detailed, step-by-step synthesis protocol for **R 80123** is not readily available in the public domain. The synthesis would involve the formation of the core imidazo[4,5-b]quinolin-2(1H)-one scaffold, followed by the introduction of the side chains and subsequent separation of the E and Z isomers. A generalized synthetic approach for similar heterocyclic structures is presented below.





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Caption: Generalized synthesis approach for R 80123.

Experimental Protocols In Vitro Phosphodiesterase III Inhibition Assay

A standard two-step radioassay is typically used to determine the inhibitory activity of compounds against PDE III.

Protocol:

- Enzyme Preparation: PDE III is isolated from a relevant tissue source (e.g., guinea pig ventricles) through homogenization and centrifugation.
- Reaction Mixture: The assay is conducted in a buffer solution (e.g., 20 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).



- Substrate: A solution containing a known concentration of 'cold' (unlabeled) cAMP and a tracer amount of 'hot' (radiolabeled, e.g., [3H]) cAMP is prepared.
- Incubation: The PDE III enzyme preparation is incubated with the substrate solution in the presence of varying concentrations of **R 80123** or a vehicle control.
- Termination: The reaction is terminated by the addition of a stop solution (e.g., by boiling or adding a denaturing agent).
- Conversion of AMP: The product of the reaction, 5'-AMP, is converted to adenosine by the addition of snake venom nucleotidase.
- Separation: The unreacted cAMP is separated from the resulting adenosine by anionexchange chromatography (e.g., using a Dowex resin).
- Quantification: The amount of radiolabeled adenosine is quantified by liquid scintillation counting, which is proportional to the PDE III activity.
- IC50 Determination: The concentration of **R 80123** that inhibits 50% of the PDE III activity (IC50) is calculated from the dose-response curve.

In Vivo Acute Heart Failure Model (Guinea Pig)

The cardiac effects of **R 80123** were evaluated in a hexobarbitone-depressed heart-lung preparation of the guinea pig[1].

Protocol:

- Animal Preparation: Male guinea pigs are anesthetized, and a heart-lung preparation is established.
- Induction of Heart Failure: Acute heart failure is induced by the administration of hexobarbitone-Na, leading to a significant reduction in cardiac output (e.g., to 25% of the initial value).
- Drug Administration: R 80123, its isomer R 80122, or the racemic mixture R 79595 is administered cumulatively in increasing concentrations.

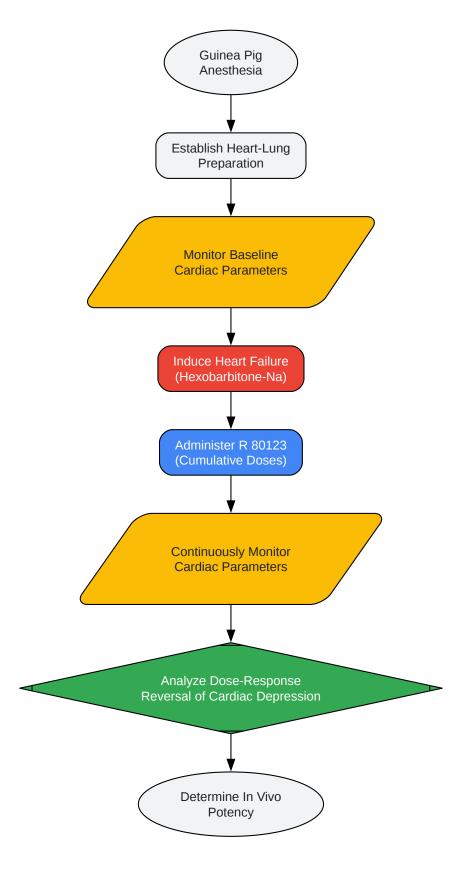






- Hemodynamic Monitoring: Key cardiac parameters, including cardiac output, heart rate, and blood pressure, are continuously monitored.
- Data Analysis: The dose-dependent reversal of the hexobarbitone-induced cardiac depression is quantified to determine the in vivo potency of the compounds.





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Caption: Experimental workflow for the in vivo acute heart failure model.



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References

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- 2. glpbio.com [glpbio.com]
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